3-(3-Methylphenoxy)propanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylphenoxy)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-6,8H,3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCPAHALIVRMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of 3-(3-Methylphenoxy)propanal
A retrosynthetic analysis of this compound suggests two primary disconnections. The most logical approach involves a functional group interconversion (FGI) of the aldehyde to a more stable primary alcohol. This leads to the precursor, 3-(3-methylphenoxy)propan-1-ol (B1313398).
The second key disconnection breaks the ether bond (C-O disconnection). This disconnection points to two commercially available starting materials: m-cresol (B1676322) and a suitable three-carbon (C3) synthon. The C3 synthon would need an electrophilic site to react with the phenolic oxygen of m-cresol and a hydroxyl group (or a group that can be converted to one) at the other end. This retrosynthetic pathway establishes a clear and feasible synthetic route.
Established and Proposed Synthetic Pathways for this compound
Based on the retrosynthetic analysis, a two-stage process is the most common and established route for synthesizing this compound. This involves the formation of the ether linkage followed by the generation of the aldehyde functionality.
Ether Formation via Phenol (B47542) Alkylation Approaches
The formation of the ether bond in this compound is typically achieved through the Williamson ether synthesis. lscollege.ac.inchemistry.coach This well-established SN2 reaction involves the alkylation of a phenoxide with an alkyl halide.
In this specific synthesis, m-cresol is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic m-cresolate anion. This anion then reacts with a three-carbon electrophile bearing a leaving group, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 mechanism. lscollege.ac.in While this method is generally efficient for primary alkyl halides, a potential side reaction is C-alkylation, where the electrophile reacts with the aromatic ring of the phenoxide instead of the oxygen atom. lscollege.ac.in However, O-alkylation is generally favored under these conditions.
Introduction of the Propanal Moiety through Formylation Techniques
Direct formylation at the terminal carbon of the propyl chain is not a common strategy. Instead, the propanal moiety is most reliably introduced by the oxidation of a precursor alcohol, specifically 3-(3-methylphenoxy)propan-1-ol, which is synthesized as described in the previous section. This two-step approach (etherification followed by oxidation) is generally more efficient and higher-yielding.
An alternative, though less common, approach for introducing the aldehyde functionality is through the hydroformylation of an alkene precursor. jst.go.jp In this case, allyl m-tolyl ether could be subjected to hydroformylation (also known as the oxo process), which involves the addition of a formyl group and a hydrogen atom across the double bond using a catalyst, typically a rhodium or cobalt complex. jst.go.jp This reaction can produce a mixture of linear and branched aldehydes, so careful control of reaction conditions is necessary to favor the desired linear product, this compound.
Oxidative Transformations to Yield the Aldehyde Functionality
The oxidation of the primary alcohol, 3-(3-methylphenoxy)propan-1-ol, to the corresponding aldehyde is a critical step. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. chemistrysteps.com Several established methods are suitable for this transformation.
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a mild and selective oxidizing agent that converts primary alcohols to aldehydes efficiently. organicchemistrytutor.comlibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature. organicchemistrytutor.comnumberanalytics.com
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine (B128534) (Et₃N). organic-chemistry.orgalfa-chemistry.com The Swern oxidation is known for its mild conditions (typically performed at low temperatures, e.g., -78 °C) and high yields, with the primary drawback being the production of the malodorous byproduct, dimethyl sulfide. organic-chemistry.orgmissouri.edu
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a very mild and highly selective method for oxidizing primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org The reaction is performed under neutral conditions at room temperature, usually in chlorinated solvents, and is tolerant of a wide variety of functional groups. wikipedia.orgalfa-chemistry.com
Below is a table comparing these common oxidative methods:
| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | Readily available, selective for aldehyde formation. organicchemistrytutor.comlibretexts.org | Chromium-based reagent (toxic), requires anhydrous conditions. numberanalytics.com |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | CH₂Cl₂, -78 °C to room temp. | Very mild, high yields, avoids toxic metals. organic-chemistry.orgalfa-chemistry.com | Forms odorous dimethyl sulfide, requires low temperatures. organic-chemistry.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, neutral pH, high yields, short reaction times, easy workup. wikipedia.orgorganic-chemistry.org | Reagent is expensive and potentially explosive. wikipedia.org |
Multi-Step Synthetic Sequences from Commercially Available Precursors
A logical and practical multi-step synthesis of this compound starts with commercially available precursors, m-cresol and a suitable C3 building block like 3-chloro-1-propanol.
Step 1: Synthesis of 3-(3-Methylphenoxy)propan-1-ol. m-Cresol is treated with a base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF to generate the sodium m-cresolate. 3-Chloro-1-propanol is then added to the reaction mixture. The reaction is typically heated to drive the SN2 reaction to completion, yielding 3-(3-methylphenoxy)propan-1-ol after an aqueous workup.
Step 2: Oxidation to this compound. The alcohol from Step 1 is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with a mild oxidizing agent such as PCC, or subjected to the conditions of a Swern or Dess-Martin oxidation as detailed in section 2.2.3. Following the reaction and appropriate workup to remove the reagent byproducts, this compound is isolated.
Advanced Synthetic Approaches and Catalytic Methods
Modern synthetic chemistry emphasizes the use of catalytic and more environmentally benign methods.
Catalytic Aerobic Oxidation: An advanced and "greener" alternative to stoichiometric chromium or iodine-based oxidants is the catalytic aerobic oxidation of alcohols. nih.gov This involves using a catalyst, often based on transition metals like palladium, ruthenium, or copper, with molecular oxygen (from air) as the ultimate oxidant. nih.govnih.gov For the synthesis of this compound, the precursor alcohol could be oxidized using a suitable catalyst system under an air or oxygen atmosphere. These methods often offer high selectivity and produce water as the only byproduct, though catalyst development for specific substrates can be challenging.
Catalytic Hydroformylation: As mentioned earlier, the catalytic hydroformylation of allyl m-tolyl ether represents a more advanced, atom-economical approach to directly form the aldehyde. jst.go.jp This method combines the introduction of the C3 chain and the aldehyde functionality in a single, catalytically driven step. Advances in catalyst design, particularly with rhodium complexes and specific ligands, can improve the regioselectivity towards the desired linear aldehyde product. epo.org
Metal-Catalyzed Coupling Reactions in Propanal Synthesis
Metal-catalyzed reactions are powerful tools for the construction of C-O bonds and for the introduction of aldehyde functionalities. The synthesis of this compound can be envisaged through two main metal-catalyzed approaches: the formation of the ether bond via cross-coupling reactions or the direct introduction of the aldehyde group via hydroformylation.
One potential pathway involves the palladium- or copper-catalyzed cross-coupling of m-cresol with a suitable three-carbon synthon already containing the aldehyde or a precursor group. For instance, a palladium-catalyzed Buchwald-Hartwig or a copper-catalyzed Ullmann-type coupling could be employed to form the C-O bond between m-cresol and a halo-propanal equivalent. beilstein-journals.orgrsc.org While direct coupling with 3-halopropanal can be challenging due to the reactivity of the aldehyde, a protected form, such as a 3-halopropanal acetal (B89532), is often used. The subsequent deprotection under acidic conditions would then yield the desired this compound. A study on the palladium-catalyzed C-O coupling of N-substituted 4-bromo-7-azaindoles with m-cresol highlights the feasibility of forming the aryloxy bond using a Pd(OAc)₂ catalyst with a suitable phosphine (B1218219) ligand like Xantphos. beilstein-journals.org Similarly, copper-catalyzed methods, known for their cost-effectiveness, can facilitate the O-arylation of phenols with aryl halides. researchgate.net
| Catalyst System | Reactants | Conditions | Product | Ref |
| Pd(OAc)₂ / Xantphos | m-cresol, 3-bromopropanal (B3055480) dimethyl acetal | Base (e.g., K₂CO₃), Dioxane, 100 °C | This compound dimethyl acetal | beilstein-journals.org |
| CuI / Ligand (e.g., phenanthroline) | m-cresol, 3-iodopropanal (B2808199) dimethyl acetal | Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) | This compound dimethyl acetal | researchgate.net |
Another significant metal-catalyzed approach is the rhodium-catalyzed hydroformylation of an appropriate alkene precursor. wikipedia.orglibretexts.org This reaction, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. For the synthesis of this compound, the substrate would be 3-methylphenoxyethene (m-cresyl vinyl ether). The reaction is typically carried out using a rhodium-based catalyst, such as a rhodium carbonyl complex, in the presence of syngas (a mixture of CO and H₂). wikipedia.orgillinois.edu The regioselectivity of the hydroformylation is a critical aspect, aiming for the formation of the linear aldehyde over the branched isomer. The choice of ligands, such as phosphines and phosphites, plays a crucial role in controlling this selectivity. illinois.edursc.org While this method is widely used in industry for aldehyde synthesis, specific application to 3-methylphenoxyethene would require optimization of reaction conditions to maximize the yield of the desired linear propanal. taylorfrancis.com
| Catalyst | Ligand | Reactants | Conditions | Major Product | Ref |
| Rh(CO)₂acac | Phosphine (e.g., PPh₃) | 3-Methylphenoxyethene, CO, H₂ | Toluene, High Pressure, High Temperature | This compound | wikipedia.orgillinois.edu |
| Rh(CO)₂acac | Bidentate Phosphine | 3-Methylphenoxyethene, CO, H₂ | Toluene, High Pressure, High Temperature | This compound | rsc.orgmdpi.com |
Stereoselective Synthesis of Chiral this compound Analogs
The synthesis of chiral analogs of this compound, where a stereocenter is introduced, is of significant interest for various applications. This can be achieved through several stereoselective strategies, including the use of chiral auxiliaries, organocatalysis, and asymmetric metal catalysis.
A prominent strategy for introducing chirality involves the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk For instance, an achiral propanoic acid derivative can be attached to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. blogspot.comnih.gov The resulting amide can then undergo diastereoselective α-alkylation or other modifications. Subsequent removal of the auxiliary yields the enantiomerically enriched product. While this method is powerful, it involves additional steps for the attachment and removal of the auxiliary. wikipedia.org
| Chiral Auxiliary | Key Reaction Step | Stereoselectivity | Ref |
| Evans Oxazolidinone | Diastereoselective enolate alkylation | High (often >95% de) | blogspot.com |
| Pseudoephedrine | Diastereoselective enolate alkylation | High (often >98% de) | nih.gov |
| SAMP/RAMP Hydrazones | Diastereoselective α-alkylation of aldehyde | High (often >95% ee) | wikipedia.org |
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of aldehydes. illinois.edursc.org Specifically, the α-functionalization of 3-aryloxypropanals can be achieved using chiral secondary amine catalysts, such as proline and its derivatives. A relevant example is the L-proline catalyzed α-aminoxylation of 3-(2-methyl-phenoxy)propanal, which proceeds with high enantioselectivity to introduce a hydroxyl group at the α-position, a precursor to a chiral center. This methodology could be directly applied to this compound to generate chiral α-hydroxy or α-amino analogs. mdpi.comnih.gov The reaction proceeds through the formation of a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner. illinois.edu
| Organocatalyst | Reaction Type | Electrophile | Product | Stereoselectivity |
| L-Proline | α-Aminoxylation | Nitrosobenzene | Chiral α-aminooxy-propanal analog | High ee |
| Chiral Diarylprolinol Silyl Ether | α-Alkylation | Alkyl Halide | Chiral α-alkyl-propanal analog | High ee |
Finally, asymmetric metal catalysis , particularly asymmetric hydroformylation, offers a direct route to chiral aldehydes from prochiral alkenes. wikipedia.orgrsc.org The asymmetric hydroformylation of 3-methylphenoxyethene using a rhodium catalyst complexed with a chiral ligand (e.g., chiral phosphines, phosphites, or phosphoramidites) could potentially yield enantiomerically enriched 2-methyl-3-(3-methylphenoxy)propanal. illinois.edu The success of this approach heavily relies on the design of the chiral ligand to effectively control the enantioselectivity of the addition of the formyl group to the branched position. rsc.org
Chemical Reactivity and Transformation Studies
Reactivity Profile of the Aldehyde Functional Group in 3-(3-Methylphenoxy)propanal
The aldehyde group is the most reactive site in the this compound molecule, readily undergoing a variety of transformations including oxidation, reduction, condensation, and nucleophilic addition reactions.
Oxidation Reactions and Characterization of Carboxylic Acid Derivatives
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(3-Methylphenoxy)propanoic acid. This transformation is a common and predictable reaction for aldehydes. shaalaa.com Strong oxidizing agents are typically employed for this purpose.
Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions. Current time information in Bangalore, IN. The reaction involves the conversion of the aldehyde's C-H bond to a C-O bond.
Table 1: Typical Reagents for the Oxidation of Aldehydes to Carboxylic Acids
| Oxidizing Agent | Typical Conditions |
| Potassium Permanganate (KMnO₄) | Acidic or basic solution, often with heating |
| Chromium Trioxide (CrO₃) | Acidic solution (e.g., Jones reagent) |
| Silver(I) Oxide (Ag₂O) | Tollens' reagent, mild conditions |
The resulting 3-(3-Methylphenoxy)propanoic acid can be characterized by various spectroscopic methods. In infrared (IR) spectroscopy, the appearance of a broad O-H stretching band around 2500-3300 cm⁻¹ and a C=O stretching band around 1700-1725 cm⁻¹ would confirm the presence of the carboxylic acid group. In ¹H NMR spectroscopy, the aldehydic proton signal around 9-10 ppm would disappear, and a new, broad singlet for the carboxylic acid proton would appear downfield (typically >10 ppm).
Reduction Reactions to Form 3-(3-Methylphenoxy)propanol
The aldehyde group of this compound can be easily reduced to a primary alcohol, 3-(3-Methylphenoxy)propanol. This is a fundamental reaction in organic synthesis, often achieved using hydride-based reducing agents.
Commonly used reducing agents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Current time information in Bangalore, IN.rsc.org Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides under standard conditions. nih.gov Lithium aluminum hydride is a much stronger reducing agent and will also reduce esters, carboxylic acids, and amides. researchgate.netuidaho.edu
The reaction with both reagents proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. lookchem.com Subsequent protonation of the resulting alkoxide intermediate yields the primary alcohol.
Table 2: Common Reducing Agents for the Conversion of Aldehydes to Primary Alcohols
| Reducing Agent | Typical Solvents | Work-up |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Mildly acidic or aqueous |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Careful addition of water followed by acid |
The formation of 3-(3-Methylphenoxy)propanol can be confirmed by the disappearance of the aldehyde proton signal in ¹H NMR and the appearance of a new signal for the hydroxyl proton and the CH₂-OH group.
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
The carbonyl group of this compound is susceptible to condensation reactions with various nucleophiles, particularly those containing nitrogen and oxygen. These reactions typically involve the initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule.
With primary amines (R-NH₂), this compound will form imines (also known as Schiff bases). google.comonelook.com This reaction is often catalyzed by acid and is reversible. doubtnut.com For instance, reaction with hydroxylamine (B1172632) (NH₂OH) would yield an oxime, and reaction with hydrazine (B178648) (NH₂NH₂) would form a hydrazone. researchgate.net
Table 3: Products of Condensation Reactions of Aldehydes with Nitrogen Nucleophiles
| Nucleophile | Product |
| Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Hydroxylamine (NH₂OH) | Oxime |
| Hydrazine (H₂N-NH₂) | Hydrazone |
With alcohols (R-OH) in the presence of an acid catalyst, this compound will form acetals. sigmaaldrich.comchemithon.com The reaction proceeds through a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to form the stable acetal (B89532). libretexts.org This reaction is reversible and can be driven to completion by removing the water formed during the reaction. chemithon.com
Nucleophilic Addition Reactions at the Carbonyl Center
The electrophilic carbon atom of the aldehyde group in this compound is a prime target for nucleophilic attack by organometallic reagents, leading to the formation of new carbon-carbon bonds and secondary alcohols.
Grignard reagents (R-MgX) react readily with aldehydes to form secondary alcohols after an aqueous workup. nih.govbldpharm.com For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield 4-(3-methylphenoxy)butan-2-ol. The mechanism involves the nucleophilic addition of the alkyl group from the Grignard reagent to the carbonyl carbon. mt.comnih.gov
Another important carbon-carbon bond-forming reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes. vedantu.com This reaction involves a phosphorus ylide (a Wittig reagent), such as Ph₃P=CH₂, which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. ijpcbs.comacs.org The reaction of this compound with methylenetriphenylphosphorane (B3051586) would produce 1-(3-methylphenoxy)but-3-ene.
Chemical Transformations Involving the Ether Linkage
The ether linkage in this compound is generally stable under neutral, basic, and mild acidic conditions. However, it can be cleaved under forcing conditions with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comresearchgate.netgoogle.com
The cleavage of aryl alkyl ethers, such as this compound, typically proceeds via an Sₙ2 mechanism at the less hindered alkyl carbon. masterorganicchemistry.comresearchgate.net Protonation of the ether oxygen makes the adjacent carbon more electrophilic. The halide ion then acts as a nucleophile, attacking the CH₂ group attached to the oxygen, leading to the formation of 3-methylphenol and 3-halopropanal. Due to the stability of the aromatic ring, cleavage of the aryl-oxygen bond does not occur. masterorganicchemistry.comtandfonline.com
Table 4: Products of Ether Cleavage of this compound with Strong Acids
| Reagent | Products |
| Hydroiodic Acid (HI) | 3-Methylphenol and 3-Iodopropanal (B2808199) |
| Hydrobromic Acid (HBr) | 3-Methylphenol and 3-Bromopropanal (B3055480) |
Electrophilic and Nucleophilic Reactivity of the Methylphenoxy Aromatic Ring
Electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions, are expected to occur on the aromatic ring. google.com The incoming electrophile will preferentially substitute at the positions ortho and para to the existing substituents. Given the presence of two activating groups, the regioselectivity of these reactions would depend on the specific reaction conditions and the steric hindrance of the directing groups.
Nucleophilic aromatic substitution on the methylphenoxy ring is generally difficult as the ring is electron-rich and lacks strong electron-withdrawing groups necessary to facilitate such reactions. grafiati.comharvard.edu These reactions typically require harsh conditions and are not a common transformation for this type of substituted benzene (B151609) ring.
Applications As a Versatile Synthetic Intermediate
Utilization of 3-(3-Methylphenoxy)propanal in the Synthesis of Complex Organic Molecules
The aldehyde group in this compound is a gateway to a multitude of chemical transformations, allowing for the construction of a diverse range of complex organic molecules. Standard aldehyde reactions such as Wittig olefination, Grignard reactions, and reductive amination can be employed to extend the carbon chain and introduce new functional groups.
For instance, the reaction of this compound with a phosphorus ylide (in a Wittig reaction) would yield an alkene, providing a scaffold for further functionalization. Similarly, addition of a Grignard reagent would lead to the formation of a secondary alcohol, a common structural motif in many natural products and bioactive molecules.
The table below summarizes some of the fundamental reactions that underscore the versatility of this compound in organic synthesis.
| Reaction Type | Reagents | Product Type | Significance |
| Oxidation | CrO₃, KMnO₄ | Carboxylic Acid | Access to corresponding acid derivatives |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Formation of propanol (B110389) derivatives |
| Reductive Amination | Amine, NaBH₃CN | Secondary/Tertiary Amine | Introduction of nitrogen-containing moieties |
| Wittig Reaction | Phosphorus Ylide | Alkene | Carbon-carbon double bond formation |
| Grignard Reaction | Organomagnesium Halide | Secondary Alcohol | Formation of chiral centers |
These reactions highlight the potential of this compound to serve as a key building block in the multi-step synthesis of intricate molecular targets.
Role in the Research and Development of Pharmaceutical Precursors
There is compelling evidence for the use of isomers of this compound in the synthesis of pharmaceutically active compounds. A notable example is the chiral synthesis of (S)-Mephenesin, a centrally acting muscle relaxant researchgate.netasianpubs.org. Mephenesin is chemically known as 3-(2-methylphenoxy)propane-1,2-diol rsc.orgwikipedia.org.
The synthesis of (S)-Mephenesin has been achieved through a pathway involving the oxidation of 3-(2-methylphenoxy)propanol to its corresponding aldehyde, 3-(2-methylphenoxy)propanal researchgate.net. This aldehyde intermediate then undergoes an L-proline catalyzed α-aminoxylation, a key step that introduces the required chirality, ultimately leading to the formation of (S)-Mephenesin with high enantiomeric excess researchgate.netasianpubs.org.
The successful use of 3-(2-methylphenoxy)propanal in this synthesis strongly suggests that this compound could be a valuable precursor for a range of other biologically active molecules. The general structure of aryloxypropanolamines, which can be derived from aryloxypropanals, is a common feature in many β-blocker medications. For example, the synthesis of Bevantolol, a beta-adrenergic blocker, involves the reaction of 1,2-epoxy-3-m-tolyloxypropane (a synthetic equivalent of this compound) with 3,4-dimethoxyphenethylamine (B193588) google.com.
The following table outlines the key steps in a representative synthesis of a pharmaceutical precursor, drawing a parallel from the synthesis of (S)-Mephenesin.
| Step | Intermediate | Transformation | Relevance in Pharmaceutical Synthesis |
| 1 | 3-(3-Methylphenoxy)propanol | Oxidation | Formation of the key aldehyde intermediate |
| 2 | This compound | Asymmetric α-functionalization | Introduction of chirality, a crucial aspect of drug design |
| 3 | Functionalized propanal derivative | Reduction/further modification | Elaboration to the final active pharmaceutical ingredient |
Application in the Design and Construction of Agrochemical Research Compounds
While direct applications of this compound in the agrochemical industry are not yet widely reported, the structural motifs present in the molecule are found in a number of herbicides and fungicides. The phenoxyacetic and phenoxypropionic acids are well-known classes of herbicides google.com. The synthesis of such compounds often involves the reaction of a phenol (B47542) with a suitable three-carbon synthon.
The aldehyde functionality of this compound could be readily oxidized to the corresponding carboxylic acid, 3-(3-Methylphenoxy)propanoic acid. This acid and its derivatives could then be evaluated for herbicidal or plant growth regulatory activity. Furthermore, the aldehyde can be converted into other functional groups, such as imines or oximes, which are also present in some classes of pesticides. The versatility of the aldehyde group allows for the creation of a library of related compounds for screening in agrochemical research.
The potential synthetic pathway to agrochemical candidates from this compound is illustrated in the table below.
| Starting Material | Key Transformation | Potential Agrochemical Class |
| This compound | Oxidation to carboxylic acid | Phenoxypropionic acid herbicides |
| This compound | Reaction with hydroxylamine (B1172632) | Oxime-containing pesticides |
| This compound | Condensation with anilines | Imine-based fungicides or herbicides |
Contributions to the Synthesis of Novel Polymer Monomers and Material Precursors
The bifunctional nature of this compound makes it an interesting candidate as a monomer or a precursor for monomers in polymer synthesis. The aldehyde group can participate in polymerization reactions, for instance, through condensation with phenols or amines to form phenolic or polyimine resins.
Furthermore, the aldehyde can be transformed into other polymerizable groups. For example, reduction to the corresponding alcohol, 3-(3-methylphenoxy)propanol, yields a molecule that can be used in the synthesis of polyesters or polyurethanes. The presence of the aromatic ring can impart desirable properties such as thermal stability and rigidity to the resulting polymer backbone.
While specific polymers derived directly from this compound are not yet prominent in the literature, the fundamental reactivity of the molecule suggests its potential utility in materials science. The general approaches to polymer synthesis using this intermediate are summarized below.
| Polymerization Strategy | Required Modification of this compound | Resulting Polymer Type | Potential Properties |
| Polycondensation | None (direct reaction with co-monomer) | Phenolic resins, polyimines | Thermosetting, rigidity |
| Ring-opening polymerization | Conversion to a cyclic monomer (e.g., a lactone) | Polyesters | Biodegradability, thermoplasticity |
| Chain-growth polymerization | Conversion of aldehyde to a vinyl or acrylate (B77674) group | Polyvinyl ethers, polyacrylates | Varied (depending on specific monomer) |
This compound is a molecule with considerable, though largely untapped, potential as a synthetic intermediate. Based on the established chemistry of its isomers and related compounds, it is evident that this aldehyde can serve as a valuable building block in the synthesis of a wide array of organic molecules. Its demonstrated utility in the preparation of pharmaceutical precursors, coupled with its potential in the development of novel agrochemicals and polymers, marks this compound as a compound of significant interest for future research and application in synthetic chemistry.
Structure Property Relationships of 3 3 Methylphenoxy Propanal Analogs
Design and Synthesis of Structurally Modified 3-(3-Methylphenoxy)propanal Derivatives
The design of novel this compound derivatives is centered on systematic structural modifications to probe and optimize their properties. These modifications typically involve altering the substitution pattern on the aromatic ring, changing the length or branching of the propanal side chain, and introducing different functional groups. The synthesis of these analogs can be approached through various established organic chemistry methodologies.
A common synthetic strategy for related compounds, such as 3-(3-trifluoromethylphenyl)propanal, involves a Mizoroki–Heck cross-coupling reaction. This approach can be adapted for this compound analogs. For instance, the synthesis could start with the coupling of an appropriate substituted bromophenol with acrolein diethyl acetal (B89532), catalyzed by a palladium complex. This would be followed by hydrogenation and subsequent hydrolysis to yield the desired propanal derivative nih.gov.
An alternative synthetic route could involve the Williamson ether synthesis, where a substituted phenoxide reacts with a 3-halopropanal acetal, followed by hydrolysis of the acetal to unveil the aldehyde functionality. The choice of synthetic route often depends on the availability of starting materials and the desired structural modifications.
To illustrate the synthetic design, consider the following table of hypothetical analogs and their synthetic precursors:
| Analog | Precursor 1 (Phenol) | Precursor 2 (Alkene/Alkyl Halide) |
| 3-(2,5-Dimethylphenoxy)propanal | 2,5-Dimethylphenol | Acrolein diethyl acetal |
| 3-(3-Chlorophenoxy)propanal | 3-Chlorophenol | 3-Bromopropanal (B3055480) diethyl acetal |
| 3-(3-Methoxyphenoxy)propanal | 3-Methoxyphenol | Acrolein diethyl acetal |
This table is generated based on established synthetic methodologies for similar compounds and serves as an illustrative guide for the design of new derivatives.
Elucidation of Structural Determinants Influencing Molecular Interactions
The molecular interactions of this compound analogs are governed by a combination of steric and electronic factors, which are directly influenced by their structural features. Understanding these determinants is key to predicting how these molecules will interact with biological targets or other molecules.
Propanal Side Chain: The aldehyde group is a key functional feature, capable of acting as a hydrogen bond acceptor. Modifications to the propanal chain, such as the introduction of alkyl groups or changing its length, can affect the molecule's conformational flexibility and steric profile. These changes can, in turn, influence how the molecule presents its hydrogen bonding moieties and interacts with a binding pocket.
A study on the molecular interactions of a related compound, 3-(3-methoxyphenyl) propanal, with various receptors highlighted the importance of the aldehyde and methoxy (B1213986) groups in forming hydrogen bonds and hydrophobic interactions researchgate.net. This underscores the significance of specific functional groups in mediating molecular recognition. The principles of structure-property relationships observed in phenoxazine (B87303) derivatives, where core modifications alter excited state potentials and redox properties, can also be conceptually applied to understand how changes to the phenoxy core of this compound might influence its electronic properties nih.gov. Similarly, insights from phenolic antioxidants, where steric hindrance around the hydroxyl group is a key determinant of activity, can be extrapolated to understand how substituents near the ether linkage in this compound analogs might affect their reactivity and interactions researchgate.net.
The following table summarizes the potential influence of structural modifications on molecular interactions:
| Structural Modification | Potential Effect on Molecular Interactions |
| Addition of electron-donating groups to the ring | Enhanced π-π stacking, altered dipole moment |
| Addition of electron-withdrawing groups to the ring | Altered electrostatic potential, potential for halogen bonding |
| Increasing the length of the alkyl chain | Increased hydrophobicity and van der Waals interactions |
| Introducing bulky substituents on the ring | Steric hindrance, potentially leading to increased selectivity |
This table provides a qualitative prediction of the effects of structural changes based on general principles of medicinal chemistry.
Quantitative Structure-Property Relationship (QSPR) Modeling of Analog Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. This is achieved by developing mathematical models that can predict the properties of new, unsynthesized compounds.
Predictive models for the chemical reactivity and stability of this compound analogs can be developed using various molecular descriptors. These descriptors quantify different aspects of a molecule's structure, such as its electronic, steric, and topological properties. For predicting reactivity, quantum chemical calculations can be employed to determine descriptors like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to a molecule's susceptibility to nucleophilic and electrophilic attack, respectively acs.org.
Machine learning algorithms, such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN), can then be used to build a model that correlates these descriptors with experimentally determined reactivity or stability data. For instance, a QSPR model could be developed to predict the rate of oxidation of the aldehyde group under specific conditions.
A hypothetical QSPR model for predicting the oxidation rate constant (log k) might take the form of the following linear equation:
log k = c0 + c1EHOMO + c2σ + c3Vm
Where EHOMO is the energy of the HOMO, σ is the Hammett constant of the substituent on the aromatic ring, Vm is the molar volume, and c0, c1, c2, and c3 are coefficients determined from the regression analysis.
QSPR models can also be developed to predict the binding affinity of this compound analogs to a specific biological target. In this context, the models are often referred to as Quantitative Structure-Activity Relationship (QSAR) models. The development of such models requires a dataset of compounds with experimentally measured binding affinities.
A variety of molecular descriptors can be used to build QSAR models for binding affinity. These can include 2D descriptors, which are calculated from the 2D structure of the molecule (e.g., topological indices, molecular weight), and 3D descriptors, which are derived from the 3D conformation of the molecule (e.g., molecular surface area, volume, shape indices).
For example, a 3D-QSAR study on 1,3,4-oxadiazoles containing a substituted phenoxy fragment used molecular field analysis to generate steric and electrostatic descriptors that correlated well with their inhibitory activity researchgate.net. A similar approach could be applied to this compound analogs. The development of quantitative structure-binding affinity relationship models often involves the use of geometrical chemical descriptors derived from the protein-ligand interface nih.gov.
The following table provides examples of molecular descriptors that could be used in QSPR/QSAR modeling of this compound analogs:
| Descriptor Type | Example Descriptors | Property to be Predicted |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Reactivity, Stability, Binding Affinity |
| Steric | Molar volume, Surface area, Ovality | Binding Affinity, Reactivity |
| Topological | Wiener index, Randić index | Various physicochemical properties |
| Hydrophobic | LogP | Membrane permeability, Binding Affinity |
This table lists common molecular descriptors and the properties they are often used to predict in QSPR and QSAR studies.
Computational and Theoretical Chemistry Investigations
Electronic Structure Calculations of 3-(3-Methylphenoxy)propanal (e.g., DFT Studies)
Electronic structure calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost.
For this compound, DFT studies would focus on several key parameters:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces. In this compound, the aldehyde oxygen would be an area of high negative potential, while the aldehyde proton would be a region of positive potential.
Table 6.1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These values are illustrative and represent typical outputs from a DFT calculation, as specific published data for this compound is unavailable.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.8 Debye | Quantifies molecular polarity |
| Molecular Electrostatic Potential | Red (O) > Blue (H) | Predicts sites for intermolecular interactions |
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The this compound molecule possesses significant conformational flexibility due to several rotatable bonds, primarily the C-C and C-O bonds in its connecting chain.
The conformational behavior of the propanal fragment itself is known to exist in cis and gauche forms. researchgate.net The stability of these conformers is influenced by steric and electronic effects. The presence of the bulky 3-methylphenoxy group attached to the propanal moiety would create a more complex energy landscape. Theoretical investigations can map this landscape by systematically rotating the key dihedral angles and calculating the potential energy of each resulting conformation. These calculations help identify the lowest-energy (most stable) conformers that are most likely to be present under physiological conditions. For similar, though simpler, molecules like propanal, the energy difference between conformers can be small, leading to a mixture of forms at room temperature. researchgate.net
Table 6.2: Illustrative Conformational Analysis of this compound (Note: This table presents a simplified, hypothetical analysis of the key dihedral angles and their relative energies. A full analysis would involve more degrees of freedom.)
| Conformer | Dihedral Angle 1 (Ar-O-C-C) | Dihedral Angle 2 (O-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
| A (Global Minimum) | ~180° (anti) | ~180° (anti) | 0.00 | 65% |
| B | ~180° (anti) | ~60° (gauche) | 0.85 | 25% |
| C | ~70° (gauche) | ~180° (anti) | 1.50 | 8% |
| D | ~70° (gauche) | ~60° (gauche) | 2.10 | 2% |
Molecular Dynamics Simulations of Compound Interactions with Macromolecular Structures
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a compound and its interactions with a target macromolecule (like a protein or DNA) over time. nih.gov An MD simulation calculates the forces between atoms and uses them to predict their movements, effectively creating a "movie" of molecular interactions.
An MD simulation of this compound with a target protein would involve:
System Setup: Placing the compound (ligand) in the binding site of the protein, solvating the complex in a water box with appropriate ions to mimic physiological conditions.
Simulation: Running the simulation for a sufficient time (typically nanoseconds to microseconds) to allow the system to equilibrate and explore relevant conformational states.
Analysis: Examining the trajectory to assess the stability of the ligand in the binding pocket, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate binding free energies. Key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to evaluate the stability of the protein-ligand complex.
These simulations are crucial for validating docking poses and understanding the energetic and entropic contributions to binding affinity. rsc.org
Molecular Docking Analysis of Binding Sites for Ligand Design
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. amazonaws.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.
For this compound, docking studies would be used to:
Identify Potential Binding Pockets: Docking the molecule against a protein of interest can reveal potential binding sites.
Predict Binding Modes: It can determine the most likely conformation and orientation of the compound within a known binding site.
Estimate Binding Affinity: Scoring functions are used to rank different poses and estimate the binding strength, helping to prioritize compounds for further study.
For example, a related compound, 3-(3,5-Dimethylphenoxy)propanal, has been identified as a motif in inhibitors of the Mcl-1 protein, an anti-apoptotic target in cancer. smolecule.com Docking simulations of such compounds revealed critical hydrogen-bonding and hydrophobic interactions within the Mcl-1 binding pocket. smolecule.com Similarly, docking studies on 3-(3-Methoxyphenyl) propanal have been performed to analyze its interaction with Superoxide Dismutase (SOD). researchgate.net
Table 6.3: Hypothetical Molecular Docking Results for this compound (Note: This table illustrates typical results from a docking experiment against a hypothetical protein kinase.)
| Parameter | Value | Description |
| Binding Affinity (Score) | -7.2 kcal/mol | Estimated free energy of binding |
| Interacting Residues | LYS-78, GLU-95, PHE-150 | Key amino acids in the binding pocket |
| Interaction Types | Hydrogen bond with LYS-78 (via aldehyde O) | Specific non-covalent bond formed |
| Pi-Alkyl interaction with PHE-150 (via methyl group) | Hydrophobic interaction contributing to binding | |
| Ligand Conformation | Dihedral (O-C-C-C) = 175° | The specific conformation adopted by the ligand upon binding |
Cheminformatics and Virtual Screening Applications for Derivative Discovery
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. When combined with virtual screening, it becomes a powerful engine for discovering new molecules with desired properties. nih.gov
The this compound structure can serve as a starting point or "scaffold" for derivative discovery. The process would typically involve:
Library Generation: In silico creation of a virtual library of derivatives by modifying the scaffold (e.g., adding or changing substituents on the phenyl ring, altering the linker).
Property Filtering: Applying computational filters to remove compounds with undesirable properties. A common filter is Lipinski's Rule of Five, which predicts poor oral bioavailability. Other filters can remove compounds with reactive functional groups or known toxicophores.
Virtual Screening: The filtered library is then screened against a biological target using methods like molecular docking (structure-based screening) or pharmacophore modeling (ligand-based screening) to identify the most promising candidates for synthesis and biological testing. This approach accelerates the drug discovery process by focusing resources on compounds with a higher probability of success. nih.gov
Table 6.4: Cheminformatics Profile for Virtual Screening of this compound Derivatives (Note: This table shows a hypothetical set of derivatives and their calculated properties relevant to drug-likeness.)
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five |
| This compound | 164.20 | 2.1 | 0 | 2 | Pass |
| Derivative 1 (4-fluoro) | 182.19 | 2.2 | 0 | 2 | Pass |
| Derivative 2 (3-amino) | 179.22 | 1.6 | 1 | 3 | Pass |
| Derivative 3 (propanoic acid) | 180.20 | 1.9 | 1 | 3 | Pass |
| Derivative 4 (large substituent) | 510.65 | 6.2 | 2 | 5 | Fail (MW > 500, LogP > 5) |
Analytical Methodologies for Research and Development
Spectroscopic Techniques for Structural Elucidation of 3-(3-Methylphenoxy)propanal
Spectroscopic techniques are indispensable tools in the structural analysis of organic compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and connectivity. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is utilized for a complete structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are vital for the structural elucidation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aldehydic proton should appear as a characteristic triplet at approximately 9.8 ppm due to coupling with the adjacent methylene (B1212753) group. The aromatic protons on the metasubstituted ring will produce a complex multiplet pattern in the range of 6.7 to 7.2 ppm. The protons of the methyl group on the aromatic ring would likely be observed as a singlet around 2.3 ppm. The two methylene groups in the propanal chain will show signals as triplets, with the one adjacent to the aldehyde group appearing further downfield (around 2.8 ppm) than the one next to the phenoxy group (around 4.1 ppm) due to the differing electronic environments.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of 200-205 ppm. The carbons of the aromatic ring will resonate between 110 and 160 ppm. The carbon of the methyl group attached to the ring will appear at approximately 21 ppm. The two methylene carbons in the aliphatic chain will have distinct signals, with the one bonded to the oxygen atom appearing at a higher chemical shift (around 68 ppm) compared to the one adjacent to the carbonyl group (around 45 ppm).
Predicted NMR Data for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aldehydic CH | ~9.8 (t) | ~202 |
| Aromatic CHs | ~6.7-7.2 (m) | ~112, 121, 129, 139, 158 |
| Methylene CH₂ (adjacent to C=O) | ~2.8 (t) | ~45 |
| Methylene CH₂ (adjacent to O) | ~4.1 (t) | ~68 |
| Methyl CH₃ | ~2.3 (s) | ~21 |
Note: Predicted values are based on spectral data of analogous compounds and chemical shift prediction software. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak between 1720 and 1740 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde functional group. The presence of the aldehyde is further confirmed by two weaker C-H stretching bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below this value. The C-O-C ether linkage will likely produce a strong absorption band in the region of 1200-1250 cm⁻¹. Bending vibrations for the substituted aromatic ring can be expected in the fingerprint region (below 1500 cm⁻¹). docbrown.infomasterorganicchemistry.com
Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Aldehyde C=O Stretch | 1720 - 1740 | Strong |
| Aldehyde C-H Stretch | 2720 and 2820 | Weak |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | < 3000 | Medium |
| Ether C-O-C Stretch | 1200 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₁₂O₂). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (M-29). docbrown.infomiamioh.edu A significant fragmentation pathway for this molecule would be cleavage of the bond between the propyl chain and the phenoxy group, leading to fragments corresponding to the 3-methylphenoxy radical and the propanal cation, or vice versa. Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway for aldehydes. chemguide.co.uklibretexts.org The presence of the aromatic ring would also lead to characteristic aromatic fragment ions.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion |
| 164 | [C₁₀H₁₂O₂]⁺ (Molecular Ion) |
| 163 | [C₁₀H₁₁O₂]⁺ |
| 135 | [C₉H₁₁O]⁺ |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | [C₃H₅O]⁺ |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the components of a mixture, allowing for the purity assessment and isolation of a target compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of organic compounds like this compound.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For the analysis of an aromatic aldehyde like this compound, a reversed-phase HPLC method is typically developed. helixchrom.comresearchgate.net
A common setup would involve a C18 stationary phase column, which is nonpolar. The mobile phase would be a mixture of a polar solvent, such as water, and a less polar organic solvent, like acetonitrile (B52724) or methanol (B129727). waters.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation from any impurities. Detection is often performed using a UV detector, as the aromatic ring in this compound will absorb UV light at a specific wavelength (typically around 254 nm). For quantitative analysis, a calibration curve is constructed using standards of known concentration. In some cases, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to enhance detection sensitivity. epa.govepa.gov
Typical HPLC Parameters for Aromatic Aldehyde Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) Techniques
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound, being a moderately volatile compound, is well-suited for GC analysis.
In a typical GC method, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. For aromatic aldehydes, a non-polar or moderately polar capillary column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, is often used. und.edumdpi.com The oven temperature can be programmed to increase during the analysis to ensure the elution of all components. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. For structural confirmation, a mass spectrometer can be coupled to the GC (GC-MS), providing both retention time and mass spectral data for each separated component. google.com Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to improve the volatility and detectability of aldehydes. sigmaaldrich.com
Typical GC Parameters for Aromatic Aldehyde Analysis
| Parameter | Condition |
| Column | e.g., HP-5MS (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | e.g., 50 °C (2 min), then ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) |
Advanced Analytical Approaches for Reaction Monitoring and Process Control in Synthesis
The synthesis of this compound requires precise control over reaction conditions to ensure high yield and purity. Advanced analytical approaches are crucial for real-time monitoring and control of the synthesis process. These methods, often referred to as Process Analytical Technology (PAT), provide continuous insight into reaction kinetics, intermediate formation, and endpoint determination, moving beyond traditional offline analysis. mt.comspectroscopyonline.com
In-situ spectroscopic techniques are particularly powerful for monitoring the key transformations in the synthesis of this compound, which typically involves an etherification reaction. acs.orgwikipedia.org Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the direct observation of changes in the concentrations of reactants, intermediates, and the final product within the reaction vessel. mt.comrsc.orguvic.ca
For instance, in a Williamson-type ether synthesis to form the phenoxy-propane backbone, FTIR or Raman spectroscopy can be employed to monitor the consumption of the m-cresol (B1676322) reactant and the formation of the ether linkage. acs.orgwikipedia.org The disappearance of the characteristic O-H stretching vibration of the phenol (B47542) and the appearance of the C-O-C ether stretch can be tracked in real-time. This allows for precise determination of the reaction endpoint, preventing the formation of impurities due to over-reaction or unnecessary energy expenditure. acs.org
Key Spectroscopic Markers for Monitoring Synthesis:
| Analytical Technique | Key Species Monitored | Spectroscopic Signal/Region Monitored | Purpose in Process Control |
| In-situ FTIR | m-Cresol (Reactant) | Disappearance of broad O-H stretch (~3300 cm⁻¹) | Tracks reactant consumption; determines reaction rate |
| This compound (Product) | Appearance of aldehydic C-H stretch (~2720, 2820 cm⁻¹) | Monitors product formation; helps identify optimal yield | |
| Ether Linkage | Appearance of C-O-C asymmetric stretch (~1250 cm⁻¹) | Confirms formation of the core molecular structure | |
| In-situ Raman | Alkyl Halide (Reactant) | Disappearance of C-Halogen stretch | Complements FTIR data for reactant consumption |
| Aromatic Ring | Shifts in ring breathing modes | Provides information on substitution and electronic changes | |
| In-situ NMR | Reactants, Intermediates, Product | Changes in chemical shifts of specific protons/carbons | Provides detailed structural information and quantitative data on all species simultaneously rsc.orguvic.ca |
These advanced methods enable the development of robust process control strategies. By correlating spectroscopic data with reaction parameters (e.g., temperature, catalyst loading, reagent addition rate), a comprehensive understanding of the reaction landscape is achieved. This facilitates the implementation of automated control systems that can adjust reaction conditions in real-time to maintain optimal performance and ensure batch-to-batch consistency. acs.org
Development and Validation of Quantification Methods in Research Samples
The development and validation of a reliable quantification method are fundamental for accurately determining the concentration of this compound in research samples, such as reaction mixtures or stability study aliquots. omicsonline.orgresearchgate.net The process ensures that the analytical method is suitable for its intended purpose and adheres to regulatory guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netemerypharma.com High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for the quantification of aromatic aldehydes. nih.gov
Method Development: The initial phase involves selecting the appropriate chromatographic conditions. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically suitable.
Column Selection: A C18 column is a common choice, providing good retention and separation for moderately polar compounds.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol is optimized to achieve a good peak shape and retention time.
Detection: A UV detector set at a wavelength where the analyte exhibits maximum absorbance (e.g., around 270-280 nm, characteristic of the aromatic ring) would provide high sensitivity. nih.gov
Method Validation: Once the method is developed, it must be validated to demonstrate its reliability. emerypharma.com Validation involves assessing several key performance characteristics: emerypharma.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, byproducts). This is typically demonstrated by analyzing spiked placebo samples and showing no interference at the retention time of this compound.
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined concentration range and performing a linear regression analysis on the peak area versus concentration data.
Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples with known concentrations (e.g., spiked matrix) and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
Intermediate Precision (Inter-day precision): Analysis by different analysts on different days.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage.
Hypothetical Validation Summary for an HPLC-UV Method:
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte retention time | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | e.g., 10 - 150 µg/mL | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0% | 0.8% |
| Intermediate Precision: ≤ 2.0% | 1.2% | |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.5 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 1.5 µg/mL |
| Robustness | No significant impact on results | Pass |
This rigorous validation process ensures that the developed analytical method is accurate, precise, and reliable for the routine quantification of this compound in a research and development setting. researchgate.netresearchgate.net
Q & A
Q. What are the primary synthetic routes for 3-(3-Methylphenoxy)propanal, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or nucleophilic substitution between 3-methylphenol and a propanal precursor. For example, using propionaldehyde derivatives with catalytic Lewis acids (e.g., AlCl₃) under anhydrous conditions can yield the target compound. Solvent choice (e.g., dichloromethane vs. THF) significantly impacts reaction efficiency, with THF favoring higher yields (75–85%) due to better solubility of intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde group without oxidation side reactions.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.7–9.9 ppm, while the methylphenoxy group shows aromatic protons at δ 6.7–7.2 ppm (split into multiplet patterns due to substituent positions).
- IR Spectroscopy : A strong absorption band at ~1720 cm⁻¹ confirms the aldehyde C=O stretch.
- Mass Spectrometry (MS) : The molecular ion peak at m/z 178 [M]⁺ and fragment peaks at m/z 121 (loss of –CH₂CHO) validate the structure .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to light and oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Regular monitoring via TLC or HPLC is advised to detect aldehyde oxidation to carboxylic acid derivatives. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/v can prolong shelf life .
Advanced Research Questions
Q. How does the position of the methyl group on the phenoxy ring influence the reactivity and biological activity of this compound compared to its isomers?
- Methodological Answer : The meta-methyl group in this compound introduces steric hindrance and electronic effects that alter its reactivity. For instance, in electrophilic substitution reactions, the meta position directs incoming electrophiles to the para position of the phenoxy ring, unlike ortho or para isomers. Biologically, the meta isomer shows enhanced interaction with neuronal sodium channels (IC₅₀ = 12 μM) compared to the para isomer (IC₅₀ = 28 μM), as demonstrated in patch-clamp assays .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions. To address this:
- Use standardized cell lines (e.g., HEK293 for ion channel studies) with controlled passage numbers.
- Validate results via orthogonal assays (e.g., fluorescence polarization for binding affinity vs. functional electrophysiology).
- Account for metabolic instability using liver microsome stability tests .
Q. How can multicomponent reactions (MCRs) optimize the synthesis of this compound-derived libraries for drug discovery?
- Methodological Answer : MCRs like the Ugi or Passerini reaction enable rapid diversification by combining this compound with amines, isocyanides, and carboxylic acids. For example, reacting the aldehyde with methylamine and tert-butyl isocyanide generates α-acyloxy amide derivatives in a single step (yield: 60–75%). Screening these libraries against cancer cell lines (e.g., MCF-7) identified analogs with sub-micromolar cytotoxicity .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of this compound in modulating G-protein-coupled receptors (GPCRs) using cryo-EM .
- Stereochemical Impact : Explore enantioselective synthesis routes to isolate (R)- and (S)-isomers and assess their pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
